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Compound of Interest

Compound Name:
(S)-(-)-2-(Boc-amino)-1,5-

pentanediol

Cat. No.: B061154 Get Quote

An In-Depth Technical Guide to (S)-(-)-2-(Boc-
amino)-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a valuable chiral building block extensively utilized in

the synthesis of complex organic molecules, particularly in the field of drug discovery and

development. Its stereodefined center and bifunctional nature, possessing both a protected

amine and two primary hydroxyl groups, make it a versatile synthon for the introduction of

chirality and for further chemical modifications. This technical guide provides a comprehensive

overview of the molecular structure, stereochemistry, physicochemical properties, synthesis,

and characterization of (S)-(-)-2-(Boc-amino)-1,5-pentanediol. Detailed experimental

protocols and spectroscopic data are included to facilitate its practical application in a research

and development setting.

Molecular Structure and Stereochemistry
(S)-(-)-2-(Boc-amino)-1,5-pentanediol, with the CAS Number 162955-48-8, possesses a

defined stereochemistry at the C2 position. The "(S)" designation indicates the absolute

configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)"
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sign in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the

left. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the primary amine,

preventing its participation in unwanted side reactions during synthetic transformations. The

two primary hydroxyl groups at positions 1 and 5 offer sites for further functionalization.

Molecular Structure of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
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Caption: Molecular Structure of (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Physicochemical Properties
A summary of the key physicochemical properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol is
presented in the table below. This data is essential for its handling, storage, and application in

chemical reactions.
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Property Value Reference(s)

CAS Number 162955-48-8 [1][2]

Molecular Formula C₁₀H₂₁NO₄ [1][2]

Molecular Weight 219.28 g/mol [1][2]

Appearance White to off-white solid

Melting Point 59-62 °C

Optical Rotation
[α]20/D -15° (c=1 in

chloroform)

IUPAC Name

tert-butyl (S)-(1,5-

dihydroxypentan-2-

yl)carbamate

Synonyms

(S)-(-)-2-(tert-

Butoxycarbonylamino)-1,5-

pentanediol, Boc-L-2-amino-

1,5-pentanediol

Synthesis
A common and efficient method for the synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
starts from the readily available and chiral starting material, L-glutamic acid. The synthetic

pathway involves three main steps: diesterification, N-protection with a Boc group, and

subsequent reduction of the diester to the diol.

Experimental Protocol: Synthesis from L-Glutamic Acid
Step 1: Dimethyl L-glutamate hydrochloride Synthesis[3]

To a stirred suspension of L-glutamic acid (1.0 eq) in methanol (5-10 mL per gram of amino

acid) at 0 °C, slowly add thionyl chloride (1.5-2.0 eq).

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours,

monitoring the reaction progress by TLC.
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After completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl

L-glutamate hydrochloride as a crude oil or solid. This can be used in the next step without

further purification.

Step 2: N-Boc-Dimethyl L-glutamate Synthesis[3]

Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or a mixture of dioxane and water.

Cool the solution to 0 °C and add a base, such as triethylamine (2.5-3.0 eq) or sodium

bicarbonate (excess), to neutralize the hydrochloride salt.

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a

solution in the reaction solvent.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

After the reaction is complete (monitored by TLC), perform an aqueous workup. Typically,

this involves washing the organic layer with a weak acid (e.g., 1M HCl or saturated NH₄Cl),

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield crude N-Boc-dimethyl L-glutamate.

Step 3: Reduction to (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Dissolve the crude N-Boc-dimethyl L-glutamate (1.0 eq) in a dry ethereal solvent such as

tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0

eq) in THF or sodium borohydride (NaBH₄) (4.0-5.0 eq) in a suitable solvent (e.g.,

THF/methanol mixture), to the stirred solution of the diester. Caution: LiAlH₄ is a highly

reactive and pyrophoric reagent and should be handled with extreme care.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room

temperature for an additional 2-4 hours, or until the reaction is complete as monitored by

TLC.

Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by

15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For NaBH₄

reductions, quenching is typically done by the slow addition of an acid (e.g., 1M HCl) until the

effervescence ceases.

Filter the resulting precipitate (aluminum or boron salts) through a pad of Celite and wash the

filter cake thoroughly with the reaction solvent or ethyl acetate.

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the

crude (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Purification
The crude product can be purified by one of the following methods:

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent in which it is

soluble (e.g., ethyl acetate, isopropanol) and then add a non-polar solvent in which it is

poorly soluble (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the solution

to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect

the pure crystals by filtration.

Column Chromatography: For oily or highly impure products, purification can be achieved by

silica gel column chromatography. A typical eluent system would be a gradient of ethyl

acetate in hexanes or a mixture of dichloromethane and methanol.

Spectroscopic Characterization
The structure and purity of (S)-(-)-2-(Boc-amino)-1,5-pentanediol are confirmed by various

spectroscopic techniques.
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Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 4.95 (br s, 1H, NH), 3.70-3.55 (m, 4H,

CH₂OH and CH₂OH), 3.65 (m, 1H, CH-N), 1.65-

1.40 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 66.0

(CH₂OH), 62.8 (CH₂OH), 52.5 (CH-N), 31.5

(CH₂), 28.4 (C(CH₃)₃), 27.0 (CH₂)

Mass Spectrometry (EI)
m/z: 220 ([M+H]⁺), 164 ([M-tBu+H]⁺), 146 ([M-

Boc+2H]⁺), 119 ([M-Boc-OH]⁺), 57 ([tBu]⁺)

Applications in Drug Development
(S)-(-)-2-(Boc-amino)-1,5-pentanediol serves as a critical chiral intermediate in the synthesis

of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final

drug molecule, which is crucial for its biological activity and therapeutic efficacy. The diol

functionality allows for the construction of various heterocyclic systems or for linkage to other

molecular scaffolds.

Safety and Handling
(S)-(-)-2-(Boc-amino)-1,5-pentanediol should be handled in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of (S)-
(-)-2-(Boc-amino)-1,5-pentanediol.
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Synthesis and Purification Workflow
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Caption: General workflow for the synthesis and purification of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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